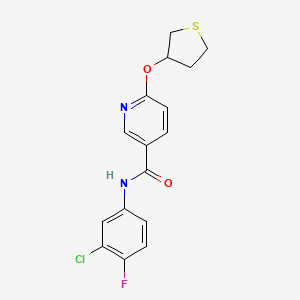
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as GSK2330672, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. This compound was first synthesized by GlaxoSmithKline (GSK) and has since undergone extensive research to better understand its mechanism of action and potential benefits.
Applications De Recherche Scientifique
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
One significant application of nicotinamide derivatives is their use as fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+). Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog, demonstrating its potential in studying enzymatic mechanisms via fluorescence emission. This analog offers a tool for biochemical assays and the investigation of coenzyme-involved reactions, providing insights into the dynamics of enzyme-catalyzed processes (Barrio, Secrist, & Leonard, 1972).
Fungicidal Activity
In agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been explored for their fungicidal properties. Wu et al. (2022) developed derivatives that showed superior efficacy against cucumber downy mildew, highlighting the potential of these compounds in developing new fungicides. This research underscores the compound's utility in addressing crop diseases and contributing to food security (Wu et al., 2022).
Molecular Switches
Nicotinamide-based compounds have also been employed in creating molecular switches. Yan et al. (2005) described how integrating nicotinamide into a fluorophore-spacer-receptor structure enabled the development of redox-active molecular switches. These switches have implications in the design of biosensors and the study of cellular redox states, offering a pathway to monitor biological and chemical processes in real time (Yan et al., 2005).
Herbicidal Activity
Exploration into the herbicidal activity of nicotinamide derivatives has revealed their potential in plant management. Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, identifying compounds with potent activity against various plant species. These findings point to the potential of nicotinamide derivatives in developing environmentally friendly herbicides, contributing to sustainable agriculture practices (Yu et al., 2021).
Corrosion Inhibition
In the field of materials science, nicotinamide derivatives have been studied for their corrosion inhibition properties. Chakravarthy, Mohana, and Kumar (2014) investigated the effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, demonstrating their effectiveness in protecting against corrosion. This application is crucial for extending the lifespan of metal structures and components in industrial settings (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)22-12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSAJWQBSKJNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![4-fluoro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2970918.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)
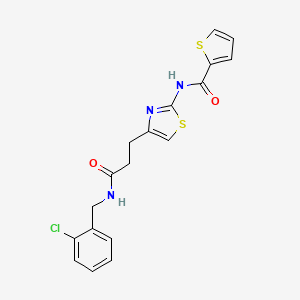
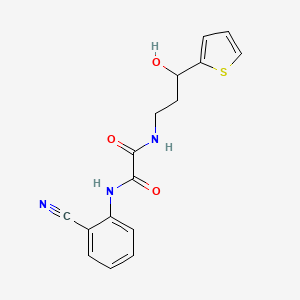

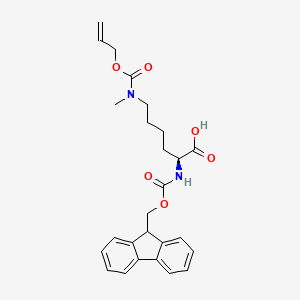
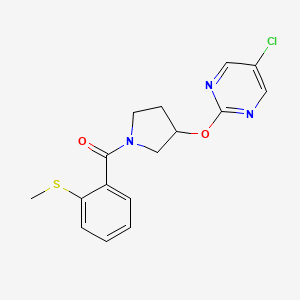
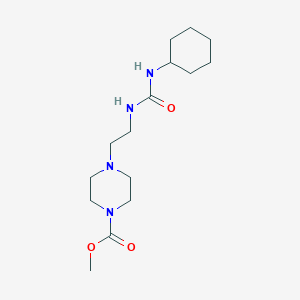
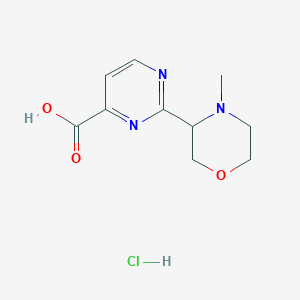
![N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970933.png)